molecular formula C7H10O3 B1504726 Methyl 3-oxohex-4-enoate CAS No. 37734-08-0

Methyl 3-oxohex-4-enoate

Cat. No.: B1504726
CAS No.: 37734-08-0
M. Wt: 142.15 g/mol
InChI Key: BBCWLSHRIURHSE-UHFFFAOYSA-N
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Description

Methyl 3-oxohex-4-enoate is a methyl ester of 3-oxohex-4-enoic acid, characterized by a six-carbon chain with a ketone group at position 3 and a double bond at position 4. Structurally, it combines an α,β-unsaturated ester with a conjugated keto group, making it a versatile intermediate in organic synthesis. Such compounds are frequently employed in pharmaceuticals, fragrances, and as precursors for heterocyclic synthesis due to their electrophilic sites for Michael additions or cyclization reactions .

Properties

CAS No.

37734-08-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-oxohex-4-enoate

InChI

InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3-4H,5H2,1-2H3

InChI Key

BBCWLSHRIURHSE-UHFFFAOYSA-N

SMILES

CC=CC(=O)CC(=O)OC

Canonical SMILES

CC=CC(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Physical State Synthesis Method Hazards
This compound* C₇H₁₀O₃ ~142.15 Likely liquid Not specified (inferred) Expected similar to ethyl analog
Ethyl 3-oxohex-4-enoate C₈H₁₂O₃ 156.18 Liquid Esterification of acid H302, H315, H319, H335
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ 170.21 Colorless oil HIO₄-mediated cleavage Not specified
Methyl salicylate C₈H₈O₃ 152.15 Liquid Esterification of salicylic acid H302, H312

*Inferred properties due to lack of direct data.

Research Findings and Structural Insights

  • Ester Chain Length: Methyl esters (e.g., this compound) typically exhibit higher volatility and lower molecular weights than ethyl analogs, influencing their solubility and reactivity in nucleophilic acyl substitutions .
  • Positional Effects: The conjugated keto and double bond in this compound enhance its electrophilicity, making it reactive in cycloadditions or aldol condensations. In contrast, (E)-3-Methyl-6-oxohex-2-enyl acetate’s distal keto group reduces conjugation, altering its chemical behavior .
  • Applications: Ethyl 3-oxohex-4-enoate and related esters serve as intermediates in pharmaceutical synthesis (e.g., prostaglandin analogs). Methyl esters like 8-O-Acetylshanzhiside are used in pharmacological research and reference standards .

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